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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting time-kill assays to evaluate the in vitro efficacy of avibactam in combination with

various β-lactam antibiotics. This document outlines the scientific principles, experimental

procedures, data analysis, and interpretation relevant to these assays, which are crucial for

preclinical antimicrobial drug development.

Introduction to Time-Kill Assays and Avibactam
Combinations
Time-kill assays are a cornerstone of in vitro pharmacodynamic studies, offering insights into

the rate and extent of bacterial killing by an antimicrobial agent over time.[1][2] This method is

instrumental in determining whether an antibiotic combination is bactericidal (causes bacterial

cell death) or bacteriostatic (inhibits bacterial growth).[1][3] A bactericidal effect is typically

defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[1][3]

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam

antibiotics against many resistant Gram-negative bacteria.[4][5][6] It achieves this by

inactivating a broad spectrum of β-lactamase enzymes, including Ambler class A (like KPCs),

class C (AmpC), and some class D (OXA) enzymes.[4][5] Consequently, time-kill assays are

essential for characterizing the synergistic and bactericidal activity of avibactam combinations,

such as ceftazidime-avibactam (CZA), against multidrug-resistant pathogens.
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Mechanism of Action: Ceftazidime-Avibactam
Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan

synthesis.[7][8][9] This disruption of the cell wall integrity leads to bacterial cell death.[10]

However, many bacteria have acquired resistance through the production of β-lactamase

enzymes that hydrolyze and inactivate ceftazidime.[7]

Avibactam works by protecting ceftazidime from degradation by these β-lactamases.[11] It

forms a covalent, but reversible, adduct with the β-lactamase enzyme, rendering it inactive.[5]

[10] This allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[10]
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Mechanism of action for ceftazidime-avibactam.
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The following tables summarize the bactericidal activity of ceftazidime-avibactam against key

Gram-negative pathogens as reported in various studies. The data is presented as the mean

log10 CFU/mL reduction from the initial inoculum at specified time points.

Table 1: Bactericidal Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial
Species

Strain
Characteristic
s

Ceftazidime-
Avibactam
Concentration

Mean Log10
CFU/mL
Reduction at 6
hours

Reference

Escherichia coli
ESBL, TEM-1,

OXA-1
2-8x MIC ≥3 [4][12]

Klebsiella

pneumoniae
KPC 2-8x MIC ≥3 [4][12]

Enterobacter

cloacae
AmpC 2-8x MIC ≥3 [4][12]

Table 2: Bactericidal Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
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Strain
Characteristic
s

Ceftazidime-
Avibactam
Concentration

Mean Log10
CFU/mL
Reduction at 6
hours

Mean Log10
CFU/mL
Reduction at
24 hours

Reference

Ceftazidime-

Resistant

Clinically

achievable

concentrations

Not specified

Not specified, but

combination

therapies

showed greater

reduction than

monotherapy

[13][14]

MDR

2-512 mg/L

Ceftazidime, 2-

16 mg/L

Avibactam

Not specified

Not specified,

data used for

mathematical

modeling

[15][16]

AmpC and TEM-

24
2-8x MIC ~2

Regrowth

observed in

some isolates

[4][17]

CZA-Susceptible

(XDR)

Clinically

achievable

concentrations

Not specified

Bactericidal

effect in 100% of

isolates

[14]

CZA-Resistant

(XDR)

Clinically

achievable

concentrations

Not specified

Combination with

colistin,

amikacin, or

aztreonam was

more effective

than

monotherapy

[14]

Detailed Experimental Protocol for Time-Kill Assays
This protocol is synthesized from methodologies reported in the literature and aligns with

guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly M26-A.[4]

[18][19]
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Materials
Avibactam combination (e.g., Ceftazidime-Avibactam)

Test bacterial isolate(s)

Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

Tryptic Soy Agar (TSA) plates[20]

Sterile saline or phosphate-buffered saline (PBS)[3]

Sterile culture tubes or flasks[20]

Shaking incubator set to 37°C[3]

Spectrophotometer[20]

Micropipettes and sterile tips[20]

Sterile dilution tubes[3]

Spiral plater or manual plating supplies[20]

Colony counter[20]

Experimental Workflow Diagram
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Workflow for a standard time-kill assay.

Step-by-Step Methodology
Inoculum Preparation:
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From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test

bacterium.[3][20]

Inoculate the colonies into a tube containing 5 mL of CAMHB.[3]

Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until the culture reaches

the mid-logarithmic phase of growth (typically 2-4 hours), which corresponds to a turbidity

equivalent to a 0.5 McFarland standard.[3][20]

Adjust the bacterial suspension with fresh CAMHB to achieve a starting inoculum of

approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.[20]

Assay Setup:

Prepare serial dilutions of the avibactam combination in CAMHB to achieve the desired

final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration

[MIC]).[3] Avibactam is often tested at a fixed concentration of 4 mg/L in combination with

varying concentrations of the β-lactam.[4]

Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, including:[3]

[20]

Growth Control: CAMHB with the bacterial inoculum but no drug.

Test Concentrations: CAMHB with the bacterial inoculum and the desired

concentrations of the avibactam combination.

Sterility Control: CAMHB without bacteria or drug.

Inoculation and Incubation:

Add the prepared bacterial inoculum to each tube (except the sterility control).[21]

Immediately after inoculation (time 0), remove an aliquot from the growth control tube for

viable cell counting to confirm the initial inoculum concentration.[20]

Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[20]
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Sampling and Plating:

At predetermined time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL)

from each tube.[22]

Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[20]

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The

dilution factor should be chosen to yield a countable number of colonies (typically 30-300

CFU).[20] For samples with expected low counts, plating the undiluted sample may be

necessary.[3]

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[21]

Data Collection and Analysis:

After incubation, count the number of colonies on each plate.[20]

Calculate the number of CFU/mL for each sample using the following formula:

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Convert the CFU/mL values to log10 CFU/mL.[20]

Plot the mean log10 CFU/mL against time for each concentration of the avibactam

combination and the growth control.[22]

Interpretation of Results
Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at a specific

time point.[3]

Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum, with the

bacterial count remaining similar to or slightly above the initial inoculum.[21]

Synergy: A ≥2-log10 decrease in CFU/mL for the combination compared with the most active

single agent.
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Indifference: A <2-log10 change in CFU/mL for the combination compared with the most

active single agent.

Antagonism: A ≥2-log10 increase in CFU/mL for the combination compared with the most

active single agent.

Conclusion
Time-kill assays are a robust method for evaluating the in vitro pharmacodynamics of

avibactam combinations. The detailed protocol and data presentation guidelines provided in

these application notes offer a standardized approach for researchers to assess the

bactericidal activity and synergistic potential of these important antibiotic therapies. Consistent

application of these methodologies will facilitate the comparison of data across studies and

contribute to the effective development and utilization of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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